3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine
Description
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4/c22-19-8-6-18(7-9-19)20-10-11-21(24-23-20)26-14-12-25(13-15-26)16-17-4-2-1-3-5-17/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAHBHWQIBFFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution Reactions: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of Benzylpiperazine: The benzylpiperazine moiety can be attached through a nucleophilic substitution reaction, often using a suitable leaving group on the pyridazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitutions, while electrophilic substitutions may require reagents like aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Medicinal Chemistry
3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with various receptors in the brain, making it a candidate for drug development targeting conditions such as depression and anxiety.
Case Study : A study exploring the compound's affinity for serotonin receptors demonstrated promising results in modulating serotonin levels, which are crucial in mood regulation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
Case Study : In vitro studies have shown that derivatives of this compound possess significant activity against various bacterial strains, suggesting its utility in treating infections caused by resistant bacteria.
Chemical Synthesis
The compound serves as an essential building block in organic synthesis. Researchers utilize it to create more complex molecules through various reactions, including nucleophilic substitutions and cyclizations.
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Used to introduce new functional groups into the compound | New derivatives for biological testing |
| Cyclization | Facilitates the formation of cyclic compounds | Potentially novel therapeutic agents |
Biological Mechanisms
The mechanism of action for 3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. This interaction can modulate their activity, leading to various biological effects that are being studied for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine involves its interaction with molecular targets such as receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin receptors, while the chlorophenyl group may enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ in substituents on the piperazine ring, pyridazine core, or aryl groups. These variations influence pharmacological activity, selectivity, and physicochemical properties.
2.1. Substituent Variations on the Piperazine Ring
Key Insight : Sulfonyl groups (e.g., in ) increase solubility but may reduce membrane permeability compared to the benzyl group in the target compound. The benzyl substituent balances lipophilicity and binding affinity, making it favorable for central targets.
2.2. Variations in the Pyridazine Core
| Compound Name | Pyridazine Modification | Activity Profile |
|---|---|---|
| 2-((3-(4-Chlorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide | Triazolo-pyridazine fusion | Antifungal activity via thioether linkage |
| 1-(3-(4-Chlorophenyl)-6-oxopyridazinyl)propyl-3-(3-fluorophenyl)urea | Oxopyridazine with urea chain | PDE4 inhibition (anti-inflammatory) |
| Target Compound | Unmodified pyridazine | Versatile scaffold for receptor modulation |
2.3. Aryl Group Modifications
| Compound Name | Aryl Group at Position 6 | Impact |
|---|---|---|
| 3-(4-Benzylpiperazin-1-yl)-6-(3,4-dichlorophenyl)pyridazine | 3,4-Dichlorophenyl | Increased halogen bonding; higher toxicity risk |
| 3-(4-Benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine | 4-Methoxyphenyl | Methoxy improves solubility but reduces affinity |
| Target Compound | 4-Chlorophenyl | Optimal balance of hydrophobicity and target binding |
Key Insight : The 4-chlorophenyl group in the target compound provides a favorable electronic and steric profile for aryl hydrocarbon receptor (AhR) or kinase interactions compared to bulkier or polar substituents.
Biological Activity
3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core with substitutions that include a benzylpiperazine moiety and a chlorophenyl group. Its molecular formula is with a molecular weight of approximately 303.82 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of 3-(4-benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine is primarily attributed to its ability to interact with specific receptors and enzymes. Studies suggest that it may act as an antagonist or inhibitor in various biochemical pathways, particularly in the modulation of neurotransmitter systems and inflammatory responses.
Key Mechanisms:
- Receptor Interaction : The compound may bind to specific receptors, such as serotonin or dopamine receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes involved in inflammatory processes, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.
Biological Activity
Research indicates that 3-(4-benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine exhibits several biological activities:
Antimicrobial Activity
Preliminary studies have shown that compounds with similar structures possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, it is hypothesized to exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Compounds structurally related to 3-(4-benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine have been investigated for their anticancer effects. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with cell cycle regulation .
Case Studies
Several studies have explored the biological effects of piperazine derivatives, providing insights into the potential applications of 3-(4-benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine:
- Study on CCR3 Antagonism : Research on benzylpiperidine derivatives indicated potent antagonism at CCR3 receptors, which are implicated in allergic responses and asthma. This suggests a potential therapeutic application for respiratory conditions .
- Antiviral Activity : In vitro studies on related piperazine derivatives demonstrated antiviral activity against various viruses, including HIV. This opens avenues for exploring the antiviral potential of 3-(4-benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine .
Comparative Analysis
The following table summarizes key features and biological activities of similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-(4-Benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine | C17H20FN3 | Potential antimicrobial and anticancer properties |
| 3-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine | C17H21ClN3 | Anticancer activity; receptor modulation |
| 3-(4-Benzylpiperidin-1-yl)-6-(cyclohexanesulfonyl)pyridazine | C19H26ClN3O2S | Enzyme inhibition; anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions (e.g., nucleophilic substitution, coupling reactions). Key factors include solvent choice (e.g., DMF or ethanol), temperature control (reflux conditions), and catalysts. Statistical experimental design (e.g., factorial or response surface methodology) can minimize trial-and-error by identifying critical variables (e.g., pH, stoichiometry) . Intermediate purity should be monitored via TLC or HPLC, and final yields optimized using recrystallization or column chromatography .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and molecular connectivity. High-resolution mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via HPLC with UV detection, while X-ray diffraction (XRD) provides definitive crystallographic data for structural validation . Infrared (IR) spectroscopy can identify functional groups like piperazine N-H stretches .
Q. What preliminary biological screening strategies are recommended to evaluate its pharmacological potential?
- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes associated with its structural analogs (e.g., neurotransmitter receptors for piperazine derivatives). Use cell viability assays (MTT or resazurin) for cytotoxicity profiling. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against related targets (e.g., serotonin receptors) should be established .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodological Answer : Systematically modify substituents (e.g., benzyl group on piperazine, chlorophenyl on pyridazine) and evaluate changes in potency. Use molecular docking to predict binding modes with target proteins (e.g., dopamine D₂ receptors). Combine synthetic chemistry with computational tools like AutoDock Vina to prioritize derivatives for synthesis .
Q. What computational methods are effective for predicting metabolic stability and toxicity?
- Methodological Answer : Employ in silico tools (e.g., SwissADME, ProTox-II) to predict metabolic sites (e.g., CYP450-mediated oxidation) and toxicity endpoints. Molecular dynamics simulations (e.g., GROMACS) can assess ligand-receptor complex stability under physiological conditions. Density Functional Theory (DFT) calculations evaluate electronic properties influencing reactivity .
Q. How should researchers address contradictory bioactivity data across different experimental models?
- Methodological Answer : Perform orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. Validate findings across multiple cell lines or primary cells. Analyze structural analogs to identify confounding substituent effects. Use meta-analysis frameworks to reconcile discrepancies in potency or selectivity .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer : Introduce metabolically stable groups (e.g., fluorination of the benzyl ring) to block oxidative degradation. Assess stability in liver microsomes (human/rodent) and identify major metabolites via LC-MS/MS. Co-administer CYP inhibitors (e.g., ketoconazole) in pharmacokinetic studies to probe metabolic pathways .
Q. How can crystal engineering improve formulation and bioavailability?
- Methodological Answer : Polymorph screening (via solvent evaporation or slurry methods) identifies stable crystalline forms with enhanced solubility. Use XRD and differential scanning calorimetry (DSC) to characterize lattice parameters and melting points. Co-crystallization with co-formers (e.g., carboxylic acids) can optimize dissolution rates .
Q. What methodologies resolve enantiomeric purity for chiral derivatives of this compound?
- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak columns) with polar organic mobile phases. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. Asymmetric synthesis routes (e.g., chiral catalysts) or enzymatic resolution (e.g., lipases) can selectively produce desired enantiomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
